Molecular weight and formula of 5-Bromo-4-(4-bromo-1h-pyrazol-1-yl)pyrimidine
Molecular weight and formula of 5-Bromo-4-(4-bromo-1h-pyrazol-1-yl)pyrimidine
An In-Depth Technical Guide to 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, proposes a logical synthetic pathway, outlines robust analytical methodologies for its characterization, and discusses its potential therapeutic applications based on the established pharmacological importance of the pyrazolopyrimidine scaffold. This guide is intended to serve as a foundational resource for scientists investigating this molecule and its analogs for novel therapeutic development.
Introduction: The Significance of the Pyrazolopyrimidine Scaffold
The fusion of pyrazole and pyrimidine ring systems has given rise to a class of compounds with significant therapeutic potential.[1] Pyrazole derivatives are well-established pharmacophores, present in several clinically approved drugs.[2][3] Similarly, the pyrimidine ring is a cornerstone in the structure of nucleobases and numerous pharmaceuticals. The combination of these two heterocycles into a pyrazolopyrimidine scaffold has been shown to yield potent inhibitors of various protein kinases, making them highly valuable in oncology and inflammation research.[1][4] The introduction of bromine atoms to this scaffold, as in 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, can further enhance binding affinities and modulate metabolic stability, making it a compound of considerable interest for targeted therapeutic design.
Core Molecular Attributes
A precise understanding of the molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₇H₄Br₂N₄ | PubChem |
| Monoisotopic Mass | 301.88028 Da | PubChem |
| Molecular Weight | 303.94 g/mol | Calculated |
| InChI | InChI=1S/C7H4Br2N4/c8-5-1-12-13(3-5)7-6(9)2-10-4-11-7/h1-4H | PubChem |
| Canonical SMILES | C1=C(C(=NC=N1)N2C=C(C=N2)Br)Br | PubChem |
Table 1: Physicochemical Properties of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.[5]
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow
The proposed two-step synthesis starts from commercially available precursors, 5-bromo-4-chloropyrimidine and 4-bromo-1H-pyrazole.
Caption: Proposed synthetic workflow for 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.
Detailed Experimental Protocol
Materials:
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5-bromo-4-chloropyrimidine
-
4-bromo-1H-pyrazole[8]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the pyrazole salt.
-
Add a solution of 5-bromo-4-chloropyrimidine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.
Causality of Choices:
-
Base and Solvent: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and the intermediate salt, while the base (K₂CO₃) is strong enough to deprotonate the pyrazole, activating it as a nucleophile, but not so strong as to cause unwanted side reactions.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.
-
Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring high purity of the final product for subsequent analytical and biological evaluation.
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Expected Spectroscopic Data
Based on the known spectral data of similar pyrazolopyrimidine derivatives, the following are the anticipated results.[9][10]
Mass Spectrometry (MS):
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Expected m/z: A prominent isotopic cluster around m/z 302, 304, and 306, corresponding to [M+H]⁺, with the characteristic pattern for two bromine atoms.
¹H NMR Spectroscopy (in CDCl₃, 400 MHz):
-
Expected Chemical Shifts (δ):
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One singlet for the pyrimidine C2-H.
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One singlet for the pyrazole C3-H.
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One singlet for the pyrazole C5-H.
-
The exact chemical shifts will be influenced by the electronic environment created by the two rings and the bromine atoms.
-
¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):
-
Expected Signals: Seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to bromine will show characteristic shifts.
Potential Applications in Drug Discovery
The pyrazolopyrimidine core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][11]
Protein Kinase Inhibition:
-
Many pyrazolopyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4] The specific substitution pattern of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine may confer selectivity towards certain kinase families.
Anti-inflammatory and Anti-cancer Activity:
-
Compounds with similar structures have demonstrated both anti-inflammatory and anti-cancer properties.[1][2][11] The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to target proteins.
Conclusion
5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is a molecule with significant potential for further investigation in the field of drug discovery. This guide provides the foundational knowledge of its core properties, a robust synthetic strategy, and a comprehensive analytical plan. The insights into its potential as a kinase inhibitor, grounded in the established pharmacology of the pyrazolopyrimidine scaffold, should encourage further exploration of this and related compounds as novel therapeutic agents.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
- 5-bromo-4-(4-bromo-1h-pyrazol-1-yl)pyrimidine. PubChemLite.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging str
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
- Synthesis of novel amino pyrimidine derivatives and evaluation of their biological activity. Journal of Molecular Science.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 4-Bromopyrazole. PubChem.
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